4-(3-Quinolinyl)benzonitrile
Description
4-(3-Quinolinyl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to a quinoline ring at the 3-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, as demonstrated in the preparation of structurally related compounds like 4-amino-3-(quinolin-3-yl)benzonitrile . The compound’s applications span anticancer drug development, where derivatives exhibit cytotoxic activity, and materials science, particularly in organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
4-quinolin-3-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-10-12-5-7-13(8-6-12)15-9-14-3-1-2-4-16(14)18-11-15/h1-9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIDLGRBJZTYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Quinolinyl)benzonitrile typically involves the coupling of 3-bromoquinoline with 4-bromobenzonitrile. One common method is the palladium-catalyzed cross-coupling reaction, known as the Suzuki-Miyaura coupling. This reaction is performed under inert conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out at elevated temperatures, around 100-120°C, to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(3-Quinolinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 4-(3-Quinolinyl)benzylamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-(3-Quinolinyl)benzylamine.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
4-(3-Quinolinyl)benzonitrile has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in targeting various diseases due to their biological activities:
- Anticancer Activity : Research indicates that this compound exhibits inhibitory effects on cancer cell lines, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : Similar quinoline derivatives have demonstrated significant antimicrobial activity, suggesting potential applications in treating infections .
Biochemical Studies
The compound has been studied for its interaction with biological targets:
- Enoyl Acyl Carrier Protein Reductase Inhibitors : Quinoline derivatives are being explored for their ability to inhibit enzymes involved in fatty acid biosynthesis, which is crucial for developing new antibiotics .
- Structure-Activity Relationship Studies : These studies focus on understanding how structural modifications affect the biological activity of quinoline compounds, aiding in the design of more effective drugs .
Material Science
This compound is utilized in the development of advanced materials:
- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells .
- Cosmetic Formulations : The compound's stability and reactivity may allow it to be incorporated into cosmetic products, enhancing their efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 4-(3-Quinolinyl)benzonitrile in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogues with Cytotoxic Activity
Several benzonitrile derivatives bearing triazole or substituted aryl groups have been evaluated for anticancer activity. Key examples include:
Key Findings :
- Electron-donating groups (e.g., 4-methoxy in 1h ) enhance activity against hormone-sensitive T47D cells, likely due to improved binding to aromatase enzymes .
- Halogenated substituents (e.g., 3-chloro in 1c ) increase potency in triple-negative MDA-MB-231 cells, suggesting a role in disrupting microtubule assembly .
- The quinoline moiety in this compound may offer π-π stacking interactions with biological targets, though specific cytotoxicity data are absent in the provided evidence.
Nonlinear Optical (NLO) Properties
Derivatives with extended π-conjugation, such as 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile , exhibit hyper-Rayleigh scattering (βHRS) values relevant to frequency conversion applications:
| Compound | βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) | Reference |
|---|---|---|
| 4-DMDBA (dibenzylideneacetone derivative) | 50 | |
| Oxazole derivative | 45 | |
| Chalcone derivative | 25 |
Key Findings :
Physical and Spectroscopic Characteristics
- Melting Points : Derivatives with bulky substituents (e.g., 2,6-dimethylphenylthio) show higher melting points (>200°C) due to improved crystalline packing .
- Spectroscopy: IR spectra of this compound derivatives feature nitrile C≡N stretches near 2220 cm⁻¹, while ¹H NMR signals for quinoline protons appear at δ 8.5–9.0 ppm .
Biological Activity
4-(3-Quinolinyl)benzonitrile, an organic compound with the molecular formula C₁₆H₁₀N₂, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
This compound is characterized by a quinoline moiety attached to a benzonitrile group. It is a white crystalline solid with a melting point of 137-139 °C. The compound's synthesis typically involves the reaction of 4-bromobenzonitrile with 3-quinolinylboronic acid under Suzuki-Miyaura coupling conditions.
Biological Activities
Research indicates that this compound exhibits several biological activities, notably:
- Antimicrobial Properties : Compounds similar to this compound have demonstrated significant antimicrobial effects against various pathogens.
- Kinase Inhibition : It has been reported that benzonitrile derivatives, including this compound, can inhibit kinases involved in various diseases such as cancer and inflammatory conditions. For instance, these compounds target TBK1 and IKKε kinases, which are crucial in signaling pathways related to cell proliferation and survival .
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell lines. Its structural features allow for interaction with specific protein targets, leading to modulation of biological pathways associated with tumor growth .
The mechanisms through which this compound exerts its biological effects include:
- Enoyl ACP-reductase Inhibition : Similar quinoline derivatives have been studied as inhibitors of enoyl acyl carrier protein reductase, an enzyme critical in fatty acid biosynthesis.
- Signal Transduction Modulation : The compound's ability to inhibit kinases suggests it may interfere with signal transduction pathways that regulate cell cycle control and angiogenesis, which are often dysregulated in cancer .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Quinoline-3-carbonyl)benzonitrile | C₁₇H₁₀N₂O | Contains a carbonyl group enhancing reactivity |
| 2-(3-Quinolinyl)aniline | C₁₄H₁₂N₂ | Exhibits different biological activity profiles |
| 6-(3-Quinolinyl)pyridin-2(1H)-one | C₁₄H₉N₃O | Potentially more active against certain pathogens |
This table illustrates the diversity within quinoline derivatives and highlights the distinctive properties of this compound.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound and its analogs:
- Antimicrobial Activity : A study demonstrated that derivatives of quinoline exhibited potent antimicrobial effects against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics.
- Cancer Research : In vitro studies indicated that compounds structurally related to this compound significantly inhibited the proliferation of various cancer cell lines. For example, a derivative showed an IC50 value in the nanomolar range against EGFR and HER2 kinases, indicating high potency as a dual inhibitor .
- Kinase Inhibition : Research has shown that certain benzonitrile derivatives can effectively inhibit kinases involved in cancer progression and inflammatory diseases. This positions this compound as a candidate for further development in kinase-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
